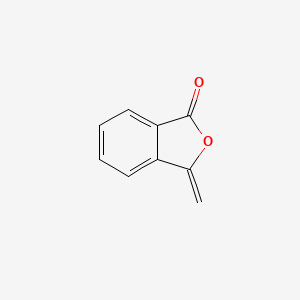

3-Methyleneisobenzofuran-1(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylidene-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTLIIZTPVRRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434798 | |

| Record name | 3-Methylidene-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-63-2 | |

| Record name | 3-Methylidene-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 3-Methyleneisobenzofuran-1(3H)-one

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

3-Methyleneisobenzofuran-1(3H)-one, a member of the phthalide class of compounds, represents a core structural motif with significant potential in synthetic chemistry and drug discovery. Its exocyclic α,β-unsaturated lactone system confers a unique electronic profile, making it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive structural analysis of this molecule, detailing its spectroscopic signature, chemical reactivity, and the experimental methodologies required for its unambiguous characterization. We delve into the causality behind its structural features and reactivity, offering field-proven insights for professionals engaged in medicinal chemistry and materials science.

Introduction: The Significance of the Methylenephthalide Scaffold

The isobenzofuran-1(3H)-one core, commonly known as a phthalide, is prevalent in a variety of natural products and pharmacologically active compounds.[1] These molecules exhibit a broad range of biological activities, including antimicrobial, anticancer, and antidepressant properties.[2][3] The introduction of a reactive exocyclic methylene group at the 3-position, as seen in this compound, dramatically enhances its synthetic utility. This moiety acts as a potent Michael acceptor and a reactive dienophile, opening avenues for diverse functionalization and the synthesis of novel derivatives.[4] Understanding the intricate structural details and reactivity of this parent compound is paramount for harnessing its full potential in drug design and development.

Molecular Structure and Conformation

The structural integrity of this compound is defined by the fusion of a benzene ring to a five-membered lactone ring, which is further substituted with an exocyclic double bond. This arrangement results in a largely planar and rigid scaffold.

Core Ring System Analysis

X-ray crystallographic studies on closely related derivatives, such as 3-(diphenylamino)isobenzofuran-1(3H)-one, reveal that the fused isobenzofuranone ring system is nearly planar.[5] This planarity is a key determinant of the molecule's reactivity, influencing the accessibility of the π-systems to incoming reagents.

Table 1: Representative Bond Lengths of the Isobenzofuran-1(3H)-one Core (Data from a closely related derivative) [5]

| Bond | Typical Bond Length (Å) | Rationale |

| C=O (Lactone) | ~1.21 | Characteristic of a carbonyl group within a five-membered ring, indicating significant double-bond character. |

| C-O (Lactone) | ~1.35 | Shorter than a typical C-O single bond due to resonance with the carbonyl group. |

| C-C (Aromatic) | ~1.39 | Typical of aromatic C-C bonds within the fused benzene ring. |

| C(sp²)-O (Ether) | ~1.46 | Standard length for a single bond between an sp² carbon and an oxygen atom. |

The Exocyclic Methylene Group: A Hub of Reactivity

The defining feature of this molecule is the exocyclic C=CH₂ group. This α,β-unsaturated system is conjugated with the lactone carbonyl, leading to a polarization of the double bond. This electronic feature is the primary driver of its characteristic reactivity, which will be explored in Section 4.

Caption: Planar structure of the title molecule.

Spectroscopic Analysis: A Multi-faceted Approach

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for characterization.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (from hypothetical 2D NMR) |

| 1 | C=O | - | ~169.5 | HMBC to H-7a, H-4 |

| 3 | C | - | ~140.2 | HMBC to H-9a, H-9b, H-4 |

| 3a | C | - | ~125.8 | HMBC to H-4, H-7 |

| 4 | CH | ~7.90 (d) | ~129.5 | COSY with H-5; HMBC to C-5, C-6, C-3a, C-1 |

| 5 | CH | ~7.55 (t) | ~124.2 | COSY with H-4, H-6; HMBC to C-4, C-6, C-7, C-3a |

| 6 | CH | ~7.70 (t) | ~134.5 | COSY with H-5, H-7; HMBC to C-4, C-5, C-7a |

| 7 | CH | ~7.85 (d) | ~122.0 | COSY with H-6; HMBC to C-5, C-6, C-3a |

| 7a | C | - | ~148.0 | HMBC to H-7, H-6 |

| 9 | CH₂ | ~5.50 (s), ~5.95 (s) | ~101.5 | HSQC to C-9; HMBC to C-3 |

Experimental Protocol: 2D NMR for Structural Elucidation

To experimentally verify the assignments in Table 2, a suite of 2D NMR experiments is essential.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of all proton signals.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. Cross-peaks will appear between protons that are spin-coupled (typically over 2-3 bonds). This is critical for assigning adjacent protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C chemical shifts for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methylene protons (H-9) to the lactone carbonyl carbon (C-1) would confirm their connectivity through the quaternary carbon at position 3.

Caption: Logical workflow for NMR-based structure elucidation.

Mass Spectrometry and Infrared Spectroscopy

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₉H₆O₂) by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key absorption bands: a strong C=O stretch for the γ-lactone at approximately 1770-1790 cm⁻¹ and a C=C stretch for the exocyclic double bond around 1660-1680 cm⁻¹.

Chemical Reactivity: A Tale of Two Electrophilic Sites

The conjugated system in this compound creates two primary sites for nucleophilic attack and cycloaddition reactions. The reactivity is governed by the principles of Michael additions and Diels-Alder reactions.

Michael Addition (Conjugate Addition)

The β-carbon of the exocyclic double bond is electron-deficient due to resonance with the carbonyl group, making it a prime target for soft nucleophiles in a conjugate or 1,4-addition.[7]

Causality: The thermodynamic stability of the resulting enolate intermediate, where the negative charge is delocalized onto the oxygen atom, drives the reaction in favor of conjugate addition over direct (1,2) addition to the carbonyl group.

Caption: Mechanism of Michael addition.

Diels-Alder Reaction

The exocyclic double bond also serves as a potent dienophile in [4+2] cycloaddition reactions with electron-rich dienes.[4] This provides a powerful method for constructing complex, fused-ring systems in a highly stereocontrolled manner.

Experimental Insight: The choice of diene and reaction conditions (thermal or Lewis acid catalysis) can be used to control the regioselectivity and stereoselectivity of the cycloaddition, typically favoring the endo product due to secondary orbital interactions in the transition state.

Synthesis and Stability

Several synthetic routes to this compound have been reported. A common and efficient method involves the dehydration of the corresponding 3-(hydroxymethyl)isobenzofuran-1(3H)-one precursor.[6] This precursor can be synthesized from 2-vinylbenzoic acid derivatives.[6] It has been noted that the target compound does not readily dimerize in air over short periods, indicating reasonable stability under standard laboratory conditions.[6]

Conclusion

This compound is a molecule of significant synthetic interest, characterized by a planar, rigid core and a highly reactive exocyclic double bond. Its structure can be unequivocally determined through a synergistic application of 1D and 2D NMR spectroscopy, mass spectrometry, and IR spectroscopy. The inherent electrophilicity of its α,β-unsaturated lactone system dictates its reactivity, making it a versatile substrate for both conjugate additions and cycloaddition reactions. The methodologies and insights presented in this guide provide a robust framework for the analysis and utilization of this valuable chemical entity in advanced chemical research and development.

References

-

Synthesis of this compound and Their Derivatives. ResearchGate. [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. [Link]

-

3-(Diphenylamino)isobenzofuran-1(3H)-one. ResearchGate. [Link]

-

Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]

-

Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Royal Society of Chemistry. [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

-

One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. National Center for Biotechnology Information. [Link]

-

Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI. [Link]

-

Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. [Link]

-

Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. ResearchGate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. imjst.org [imjst.org]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Synthesis of 3-Methyleneisobenzofuran-1(3H)-one from 2-vinylbenzoic acid.

An In-Depth Technical Guide to the Synthesis of 3-Methyleneisobenzofuran-1(3H)-one from 2-Vinylbenzoic Acid

Executive Summary: The this compound scaffold, a derivative of phthalide, represents a privileged structure in medicinal chemistry and materials science. Its unique exocyclic methylene group conjugated to a lactone offers a reactive handle for further chemical modification and imparts significant biological activity. This guide provides a comprehensive, in-depth technical overview of a robust and efficient two-step synthesis of this compound, commencing from the readily available precursor, 2-vinylbenzoic acid. The core of this synthetic strategy involves a highly regioselective iodolactonization reaction, followed by a base-mediated elimination. This document furnishes a detailed mechanistic explanation, a step-by-step experimental protocol, and a summary of critical reaction parameters, designed for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the Isobenzofuranone Scaffold

The isobenzofuran-1(3H)-one, commonly known as phthalide, is a fused γ-lactone structure that serves as the core of numerous natural products and pharmacologically active compounds.[1] Derivatives of this scaffold are known to exhibit a wide spectrum of biological activities, including antibacterial, antioxidant, anticonvulsant, and anti-HIV properties.[1] The introduction of an exocyclic methylene group at the 3-position creates this compound, a reactive α,β-unsaturated ester moiety. This feature makes the molecule a valuable building block for Michael additions and cycloaddition reactions, enabling the synthesis of complex molecular architectures.

This guide focuses on a reliable and well-documented synthetic pathway to this important molecule, starting from 2-vinylbenzoic acid. The described methodology is characterized by mild reaction conditions, high yields, and readily accessible reagents, making it a practical choice for laboratory-scale synthesis.[2]

Strategic Synthesis Design: An Electrophilic Cyclization Approach

The synthesis of this compound from 2-vinylbenzoic acid is elegantly achieved through a two-step sequence. The strategic selection of an intramolecular electrophilic cyclization, specifically a halolactonization, is central to the process's efficiency.

Retrosynthetic Analysis: The target molecule's exocyclic double bond can be logically formed via an elimination reaction. The precursor for this elimination would be a 3-(halomethyl)isobenzofuran-1(3H)-one. This halogenated lactone, in turn, can be synthesized directly from 2-vinylbenzoic acid through the intramolecular trapping of a halonium ion intermediate by the carboxylic acid group. This forward-thinking strategy leverages the inherent reactivity of the vinyl and carboxyl functional groups in the starting material.

The Two-Step Pathway:

-

Iodolactonization: An electrophilic cyclization of 2-vinylbenzoic acid using iodine (I₂) and a mild base. This step constructs the core lactone ring and installs a halogenomethyl group at the 3-position.

-

Elimination: Treatment of the resulting 3-(iodomethyl)isobenzofuran-1(3H)-one with a strong, non-nucleophilic base to eliminate hydrogen iodide (HI) and form the target exocyclic methylene group.

Mechanistic Deep Dive: A Tale of Two Reactions

A thorough understanding of the underlying reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues. This section dissects the two core transformations.

Step 1: Iodolactonization

Iodolactonization is a powerful and classic method for synthesizing lactones from unsaturated carboxylic acids.[3] The reaction proceeds through a well-defined mechanism involving the formation of a key intermediate.

The mechanism involves the electrophilic addition of iodine to the alkene, which generates a three-membered iodonium ion.[4] The pendant carboxylate group then acts as an intramolecular nucleophile, attacking the intermediate in a highly regioselective manner.[3][4] This intramolecular cyclization follows Baldwin's rules, favoring a "5-exo-tet" pathway, which is kinetically and thermodynamically preferred, leading to the formation of the five-membered lactone ring.[4]

Step 2: Base-Mediated Elimination

The second step converts the stable 3-(iodomethyl)isobenzofuran-1(3H)-one intermediate into the final product. This is achieved through an E2 (elimination, bimolecular) reaction mechanism. A strong, sterically hindered, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is employed to prevent competing substitution reactions.[2] The base abstracts a proton from the carbon adjacent to the iodine-bearing carbon, while simultaneously, the iodide ion departs as a leaving group, forming the desired double bond.

Experimental Protocol: A Validated Workflow

This section provides a detailed, step-by-step procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

-

2-Vinylbenzoic acid (C₉H₈O₂) : CAS 27326-43-8

-

Iodine (I₂) : CAS 7553-56-2

-

Sodium Bicarbonate (NaHCO₃) : CAS 144-55-8

-

Sodium Thiosulfate (Na₂S₂O₃) : CAS 7772-98-7

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : CAS 6674-22-2

-

Tetrahydrofuran (THF) , Anhydrous

-

Dichloromethane (CH₂Cl₂) , Anhydrous

-

Ethyl Acetate , Reagent Grade

-

Hexanes , Reagent Grade

-

Magnesium Sulfate (MgSO₄) , Anhydrous

-

Silica Gel for column chromatography

Synthesis of 3-(Iodomethyl)isobenzofuran-1(3H)-one

-

To a round-bottom flask, add 2-vinylbenzoic acid (1.0 eq) and sodium bicarbonate (2.5 eq).

-

Dissolve the solids in a mixture of THF and water (e.g., a 2:1 ratio).

-

In a separate flask, dissolve iodine (1.5 eq) in THF.

-

Add the iodine solution dropwise to the stirred solution of 2-vinylbenzoic acid at room temperature.

-

Allow the reaction to stir for 12-24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark iodine color disappears.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 3-(iodomethyl)isobenzofuran-1(3H)-one.

Synthesis of this compound

-

Dissolve the purified 3-(iodomethyl)isobenzofuran-1(3H)-one (1.0 eq) from the previous step in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add DBU (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with dilute aqueous HCl (e.g., 1M) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.[2]

Data Synthesis and Analysis

The following table summarizes the critical parameters for the two-step synthesis. Yields are representative and may vary based on scale and purification efficiency.

| Parameter | Step 1: Iodolactonization | Step 2: Elimination |

| Starting Material | 2-Vinylbenzoic Acid | 3-(Iodomethyl)isobenzofuran-1(3H)-one |

| Key Reagents | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Solvent System | Tetrahydrofuran (THF) / Water | Dichloromethane (CH₂Cl₂) |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 12 - 24 hours | 2 - 4 hours |

| Typical Yield | 75% - 85% | 80% - 90% |

Characterization: The structure of the final product and intermediate should be confirmed using standard analytical techniques. Spectroscopic data for this compound and its derivatives have been reported in the literature and can be used for comparison.[2] Key expected signals include:

-

¹H NMR: Characteristic peaks for the vinylic protons of the methylene group (typically two singlets or narrow doublets between 5.0-6.0 ppm) and the aromatic protons.

-

¹³C NMR: Signals corresponding to the quaternary olefinic carbon, the methylene carbon, the carbonyl carbon of the lactone, and the aromatic carbons.

-

IR Spectroscopy: A strong absorption band for the lactone carbonyl (C=O) stretch, typically around 1760-1780 cm⁻¹, and a peak for the C=C stretch of the methylene group.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₉H₆O₂.

Conclusion

The synthesis of this compound from 2-vinylbenzoic acid via an iodolactonization/elimination sequence is a highly effective and reliable method. It leverages fundamental principles of organic chemistry to construct a valuable and versatile chemical scaffold under mild conditions. The detailed mechanistic insights and experimental protocols provided in this guide offer a solid foundation for researchers to successfully synthesize this compound and explore its potential in drug discovery, natural product synthesis, and materials science.

References

-

Zhang, J. (2012). Synthesis of this compound and Their Derivatives. Chinese Journal of Organic Chemistry, 32(12), 2344.

-

Betrow, A. R., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran-1(3-H)–One Derivatives. International Multilingual Journal of Science and Technology, 9(11).

-

PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from

-

ResearchGate. (n.d.). Amino lactonization reaction of 2-vinylbenzoic acid derivatives. Retrieved from

-

Wikipedia. (n.d.). Iodolactonization. Retrieved from

-

ResearchGate. (n.d.). Cyclization of 2-vinylbenzoic acid 1 a in different conditions for 24 h. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Vinylbenzoic acid. Retrieved from

-

ResearchGate. (n.d.). Amino lactonization reaction of 2-vinylbenzoic acid derivatives (8a–10a) and carboxylic acids (1a–2a) with TpBr3Cu(NCCH3) as catalyst. Retrieved from

-

National Institutes of Health. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(24), 6314–6317.

-

Grokipedia. (n.d.). Iodolactonization. Retrieved from

-

National Institutes of Health. (2012). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E, 68(Pt 11), o2995.

-

National Institutes of Health. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Advances, 14(9), 6143–6152.

Sources

An In-Depth Technical Guide to the Discovery and Isolation of Isobenzofuranone Derivatives

Abstract

Isobenzofuranones, a prominent class of lactone-containing heterocyclic compounds also known as phthalides, have emerged as a focal point in natural product chemistry and drug discovery. Their diverse and potent biological activities—ranging from anticancer and antimicrobial to antioxidant and anti-inflammatory—underscore their therapeutic potential.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies employed in the discovery, isolation, purification, and structural elucidation of isobenzofuranone derivatives from natural sources. Grounded in established scientific principles, this document details field-proven protocols, explains the causality behind experimental choices, and offers a practical framework for navigating the path from crude natural extract to a pure, characterized bioactive compound.

The Strategic Framework: Bioassay-Guided Discovery

The discovery of novel isobenzofuranones is seldom a matter of chance; it is a systematic process driven by biological activity. The cornerstone of this approach is bioassay-guided fractionation , a logical and efficient strategy that uses a specific biological assay to navigate the chemical complexity of a natural extract. The core principle is iterative: test, separate, and re-test, progressively enriching the concentration of the active compound(s) until a pure substance is isolated.

This methodology is indispensable because it directly links chemical isolation to biological function, ensuring that research efforts remain focused on therapeutically relevant molecules. The choice of the initial bioassay—be it an antiproliferative screen against cancer cells, an antimicrobial susceptibility test, or an enzyme inhibition assay—defines the discovery path and the potential application of the final isolated compound.[1]

Logical Workflow for Bioassay-Guided Fractionation

The process begins with a crude extract from a selected natural source, such as a fungus or plant, and proceeds through sequential stages of separation and testing.

Caption: Workflow for Bioassay-Guided Isolation of Natural Products.

Sourcing Novel Isobenzofuranones: The Microbial Treasure Trove

While isobenzofuranones are found in various plants, fungi have proven to be particularly rich and diverse sources of these compounds.[4] Endophytic and marine-derived fungi, in particular, produce a remarkable array of bioactive secondary metabolites as part of their adaptive strategies, making them a primary target for discovery programs.[2][5]

Prominent Fungal Sources of Isobenzofuranones:

-

Penicillium and Aspergillus species: These ubiquitous fungi are prolific producers of polyketides, including various phthalide derivatives.[6][7]

-

Cephalosporium sp.: A known source of novel antioxidant isobenzofuranones.[2]

-

Epicoccum sp.: Often isolated from marine algae, this genus has yielded potent antioxidant phthalides.[8]

-

Pleurotus ostreatus: This common edible mushroom produces phthalides with significant antifungal activity against plant pathogens.[9]

Experimental Protocol: Fungal Culture and Extraction

This protocol provides a self-validating system for generating a crude extract for initial bioassays, based on methodologies for fungi like Pleurotus ostreatus and Cephalosporium sp.[2][9]

Objective: To cultivate a target fungus and prepare a solvent extract for bioassay-guided fractionation.

Materials:

-

Pure fungal culture (e.g., P. ostreatus) on potato dextrose agar (PDA) slants.

-

Liquid culture medium (e.g., Malt Extract Broth).

-

Sterile 500 mL Erlenmeyer flasks.

-

Incubator shaker.

-

Whatman No. 1 filter paper.

-

Ethyl acetate (EtOAc), analytical grade.

-

Sodium sulfate (Na₂SO₄), anhydrous.

-

Rotary evaporator.

Methodology:

-

Inoculum Preparation: Aseptically transfer three mycelial plugs (~6 mm diameter) from a mature PDA plate into a 500 mL flask containing 200 mL of sterile liquid medium.[9]

-

Fermentation: Incubate the flasks at 25-28°C for an extended period (e.g., 2-6 weeks) with or without shaking, depending on the fungal species' requirements for secondary metabolite production.[2][9] The rationale for a long incubation period is that many secondary metabolites are produced during the stationary phase of fungal growth.

-

Harvesting: After incubation, separate the mycelia from the culture broth by filtration through several layers of cheesecloth followed by Whatman No. 1 filter paper. The culture filtrate is the primary source of secreted metabolites.

-

Solvent Extraction:

-

Transfer the culture filtrate to a large separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes and allow the layers to separate. The choice of ethyl acetate is strategic; its intermediate polarity allows for the extraction of a broad range of secondary metabolites while leaving behind highly polar components like sugars and salts.

-

Collect the upper ethyl acetate layer. Repeat the extraction process two more times with fresh ethyl acetate to ensure exhaustive recovery of the target compounds.

-

-

Drying and Concentration:

-

Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, which could interfere with subsequent chromatographic steps.

-

Filter off the Na₂SO₄ and concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of the compounds.

-

-

Final Product: The resulting residue is the crude extract, ready for initial biological screening.

The Art of Separation: Isolation and Purification Workflows

Isolating a single compound from a complex crude extract containing hundreds of metabolites requires a multi-step chromatographic strategy. The process is guided by moving from low-resolution, high-capacity techniques for initial fractionation to high-resolution, low-capacity techniques for final purification.[10]

Chromatographic Techniques: A Synergistic Approach

-

Column Chromatography (CC): This is the workhorse for the initial cleanup and fractionation of the crude extract. Silica gel is a common stationary phase, and compounds are separated based on their polarity by eluting with a solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol).[9][11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for achieving the high purity (>95%) required for structural elucidation and biological testing.[12] Reversed-phase columns (e.g., C18) are frequently used, where compounds are separated based on their hydrophobicity.

-

Thin-Layer Chromatography (TLC): This rapid and inexpensive technique is used to monitor the progress of column chromatography and to select the appropriate solvent systems for HPLC.[11]

Experimental Protocol: A Multi-Step Chromatographic Isolation

Objective: To isolate a pure isobenzofuranone derivative from an active crude extract using a combination of chromatographic methods.

Methodology:

-

Primary Fractionation (Silica Gel CC):

-

Adsorb the crude extract (e.g., 1 gram) onto a small amount of silica gel and load it onto the top of a larger silica gel column (e.g., 50 grams).

-

Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, ... 0:1 hexane:EtOAc).

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor their composition by TLC.

-

Combine fractions with similar TLC profiles.

-

Evaporate the solvent from each combined fraction and subject them to the guiding bioassay. This crucial step identifies which fraction(s) to carry forward.

-

-

Secondary Purification (Preparative HPLC):

-

Dissolve the most active fraction from the previous step in a suitable solvent (e.g., methanol).

-

Develop an analytical HPLC method using a C18 column to determine the optimal separation conditions (mobile phase composition, gradient, flow rate).

-

Scale up the separation to a preparative C18 HPLC column.

-

Inject the active fraction and collect the peaks corresponding to individual compounds.

-

Test each isolated compound in the bioassay to pinpoint the active isobenzofuranone.

-

Verify the purity of the final active compound using analytical HPLC.

-

General Isolation and Purification Workflow

Caption: A typical multi-step chromatographic purification workflow.

Deducing the Molecular Architecture: Structural Elucidation

Once a compound is isolated in sufficient purity and quantity, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques, each providing a unique piece of the structural puzzle.[13][14]

The Spectroscopic Toolkit

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition and molecular formula.[15][16]

-

Infrared (IR) Spectroscopy: IR is used to identify key functional groups. For isobenzofuranones, a strong absorption band in the region of 1750-1770 cm⁻¹ is a hallmark of the five-membered γ-lactone carbonyl group.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation of organic molecules.[16][17]

-

¹H NMR: Reveals the number of different types of protons, their chemical environment, and their proximity to each other (via spin-spin coupling).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity of the molecular skeleton. HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical, as it shows correlations between protons and carbons that are 2-3 bonds away, allowing the various fragments of the molecule to be pieced together.

-

Data Interpretation and Structure Assembly

The data from these techniques are integrated to build a complete structural hypothesis. For example, the molecular formula from HRMS provides the framework. IR confirms the presence of the lactone ring. ¹H and ¹³C NMR provide the inventory of atoms, and 2D NMR experiments connect them into a final structure.

| Technique | Information Provided | Example Interpretation for an Isobenzofuranone |

| HRMS | Exact Mass & Molecular Formula | m/z 196.0736 corresponds to a molecular formula of C₁₀H₁₂O₄. |

| IR | Functional Groups | Strong absorption at 1765 cm⁻¹ indicates a γ-lactone carbonyl. Broad peak at 3300 cm⁻¹ suggests hydroxyl (-OH) groups. |

| ¹H NMR | Proton Environment & Connectivity | A singlet around δ 5.3 ppm (2H) is characteristic of the -CH₂-O- group in the lactone ring. Aromatic protons and methyl group signals define the substitution pattern. |

| ¹³C NMR | Carbon Skeleton | A signal around δ 170 ppm confirms the lactone carbonyl carbon. Signals in the δ 100-160 ppm range correspond to the aromatic ring carbons. |

| HMBC | Long-Range H-C Connectivity | Correlations from the methylene protons (δ 5.3) to the aromatic carbons and the carbonyl carbon confirm the fusion of the lactone and benzene rings. |

Structural Elucidation Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new antioxidant isobenzofuranone derivative from the algicolous marine fungus Epicoccum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of two phthalide derivatives and an oxindole compound isolated from the edible mushroom Pleurotus ostreatus and their inhibitory activities against plant pathogenic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.journalagent.com [pdf.journalagent.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Structural Elucidation of Organic Systems by Spectroscopic Methods - Course [onlinecourses.swayam2.ac.in]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jchps.com [jchps.com]

- 17. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Signature of 3-Methyleneisobenzofuran-1(3H)-one: A Technical Guide

For Immediate Release

A Comprehensive Spectroscopic Analysis of 3-Methyleneisobenzofuran-1(3H)-one for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the synthetically important compound, this compound. This molecule, a key intermediate in the synthesis of various biologically active compounds, possesses a unique structural framework that gives rise to a distinct spectroscopic signature. This guide, intended for researchers, scientists, and professionals in drug development, will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural confirmation and chemical behavior.

Introduction

This compound, also known as methylenephthalide, is a reactive α,β-unsaturated lactone. Its strained ring system and exocyclic double bond make it a valuable building block in organic synthesis, particularly in the construction of complex natural products and pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its reactivity in chemical transformations. Several synthetic methods have been developed for this compound and its derivatives, with characterization by various spectroscopic techniques being a crucial aspect of these studies.[1]

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic ring, the lactone functionality, and the exocyclic methylene group, are all clearly delineated in its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exocyclic methylene protons. The aromatic protons will typically appear as a complex multiplet in the downfield region (δ 7-8 ppm), with their specific chemical shifts and coupling patterns dependent on the substitution pattern of the benzene ring. The two protons of the exocyclic methylene group are diastereotopic and are expected to appear as two distinct signals, likely doublets or multiplets, in the vinylic region of the spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments within the molecule. Key expected signals include:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165-175 |

| Aromatic Quaternary | 120-150 |

| Aromatic CH | 120-140 |

| Vinylic Quaternary (=C) | 130-150 |

| Vinylic CH₂ (=CH₂) | 95-120 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone) | ~1786 | Strong |

| C=C (exocyclic) | ~1654 | Medium |

| C-O (ester) | ~1244, 1017 | Strong |

| =C-H (vinylic) | ~3087 | Medium |

| C-H (aromatic) | ~3000-3100 | Medium |

The high stretching frequency of the carbonyl group is characteristic of a five-membered lactone fused to an aromatic ring. The presence of the exocyclic double bond is confirmed by the C=C stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₆O₂), the expected molecular ion peak [M]⁺• would be at m/z 146.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining the NMR, IR, and MS spectra of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. A thorough understanding of this data is essential for any researcher working with this versatile synthetic intermediate. The provided protocols offer a starting point for obtaining high-quality data to support research and development endeavors.

References

-

Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). A Novel Synthetic Method of this compound and Their Derivatives. Chinese Journal of Organic Chemistry, 35(11), 2344-2351. [Link]

Sources

A Comprehensive Technical Guide to 3-Methyleneisobenzofuran-1(3H)-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyleneisobenzofuran-1(3H)-one, a reactive α,β-unsaturated lactone, serves as a versatile building block in organic synthesis and a core scaffold in medicinal chemistry. Its unique structural motif, featuring an exocyclic methylene group conjugated to a lactone carbonyl, imparts a distinct reactivity profile that has been exploited for the synthesis of complex natural products and novel therapeutic agents. This guide provides an in-depth analysis of its chemical identity, synthetic routes, spectroscopic signature, reactivity, and its burgeoning role in drug discovery.

Table of Contents

-

Chemical Identity and Physicochemical Properties

-

Synthetic Methodologies

-

Spectroscopic Characterization

-

Chemical Reactivity and Mechanistic Insights

-

Applications in Medicinal Chemistry and Drug Development

-

Safety and Handling

-

References

Chemical Identity and Physicochemical Properties

A clear definition of the molecule is foundational. Below are the key identifiers and computed properties for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 3-Methylenephthalide, Methylenephthalide | [1] |

| CAS Number | 3453-63-2 | [1] |

| Molecular Formula | C₉H₆O₂ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents |

Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prominent, field-proven methods are detailed below.

Synthesis from 2-Vinylbenzoic Acid Derivatives

This pathway leverages the inherent structure of a pre-formed vinyl group at the ortho position of a benzoic acid derivative. The key transformation involves an intramolecular cyclization.

Causality of Experimental Choices:

-

Starting Material: 2-vinylbenzoic acid methyl ester is an effective precursor as the ester group can be readily hydrolyzed to the carboxylic acid, which is essential for the subsequent lactonization.

-

Epoxidation: The use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), is a standard and efficient method for converting the alkene to an epoxide. This epoxide then serves as a latent electrophile.

-

Cyclization: An acid catalyst, like p-toluenesulfonic acid (p-TsOH), protonates the epoxide, activating it for intramolecular attack by the carboxylate. This step forms the lactone ring.

-

Elimination: The resulting 3-hydroxymethylisobenzofuran-1(3H)-one is converted to a good leaving group (e.g., tosylate or bromide) before a base-mediated elimination to form the exocyclic double bond. The tosyl chloride method has been reported to give higher yields than the phosphorus tribromide method in this sequence.[2]

Experimental Protocol:

Step 1: Hydrolysis of Methyl 2-Vinylbenzoate

-

Dissolve methyl 2-vinylbenzoate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, acidify with HCl to precipitate 2-vinylbenzoic acid, and isolate by filtration.

Step 2: Epoxidation and Cyclization

-

Dissolve 2-vinylbenzoic acid in a suitable solvent like dichloromethane (DCM).

-

Add m-CPBA portion-wise at 0 °C and allow the reaction to warm to room temperature.

-

After completion, quench the excess peroxy acid and wash the organic layer.

-

Add a catalytic amount of p-TsOH to the crude epoxide solution and stir at room temperature to effect cyclization to 3-hydroxymethylisobenzofuran-1(3H)-one.

Step 3: Elimination to this compound

-

Dissolve the crude 3-hydroxymethylisobenzofuran-1(3H)-one in pyridine or DCM.

-

Cool to 0 °C and add p-toluenesulfonyl chloride.

-

Allow the reaction to proceed until the formation of the tosylate is complete.

-

Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce elimination, affording the final product.

-

Purify by column chromatography.

Synthesis from Phthalide (Isobenzofuran-1(3H)-one)

This approach builds the exocyclic methylene group onto the existing phthalide scaffold, typically via a Wittig-type reaction.

Causality of Experimental Choices:

-

Starting Material: Phthalide is a commercially available and inexpensive starting material.

-

Bromination: Free-radical bromination at the 3-position is achieved using N-bromosuccinimide (NBS) and a radical initiator. This step introduces a handle for subsequent functionalization.

-

Phosphonium Salt Formation: The resulting 3-bromophthalide undergoes nucleophilic substitution with triphenylphosphine to form the corresponding phosphonium salt. This is a classic step in the preparation of a Wittig reagent.

-

Wittig Reaction: The phosphonium salt is deprotonated with a base to form the ylide, which then reacts with formaldehyde to generate the terminal alkene.

Experimental Protocol:

Step 1: Bromination of Phthalide

-

Dissolve phthalide in a non-polar solvent such as carbon tetrachloride.

-

Add NBS and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor by TLC; upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate.

Step 2: Synthesis of the Wittig Reagent

-

Dissolve the crude 3-bromophthalide in a suitable solvent like toluene.

-

Add triphenylphosphine and heat the mixture to form the phosphonium salt.

-

Isolate the salt by filtration.

Step 3: Wittig Reaction

-

Suspend the phosphonium salt in an anhydrous solvent such as THF.

-

Cool to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-butyllithium) to generate the ylide.

-

Introduce formaldehyde (as paraformaldehyde or a solution) to the ylide solution.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction and extract the product.

-

Purify by column chromatography.

Workflow Diagram for Synthesis from Phthalide

Caption: Key reaction pathways for the title compound.

Applications in Medicinal Chemistry and Drug Development

The isobenzofuran-1(3H)-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. [3][4]

-

Antidepressant Agents: Derivatives of isobenzofuran-1(3H)-one have been synthesized and evaluated as serotonin reuptake inhibitors, showing potential as novel antidepressant drugs. [5][6]* Neuroprotection: A series of isobenzofuran-1(3H)-one derivatives were developed as selective inhibitors of the TREK-1 potassium channel, demonstrating neuroprotective effects in models of ischemic stroke. [7]* Anticancer Potential: The related compound, 3-butylideneisobenzofuran-1(3H)-one, has been investigated for its antitumor properties. [8]The core scaffold is also found in the natural product Noscapine, which has antitussive and anti-tumor properties. [4]* Antimicrobial Activity: Various 3-substituted isobenzofuran-1(3H)-one derivatives have been synthesized and screened for their antibacterial and antifungal activities. [9] The exocyclic methylene group of the title compound provides a reactive handle for the facile introduction of diverse functionalities, making it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

As a reactive organic compound, this compound and its precursors should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin, eyes, and clothing. [6]Avoid ingestion and inhalation. [6]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [10][11]Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). A Novel Synthetic Method of 3-Methyleneisobenfuran-1(3H)-one and Their Derivatives. Chinese Journal of Organic Chemistry.

- Moreno-Fuquen, R., Castillo, J. C., Abonia, R., Ellena, J., & Tenorio, J. C. (2014). 3-(Diphenylamino)isobenzofuran-1(3H)-one.

- Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (2024). PubMed.

- Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H)

- CN105524032A - Method for producing isobenzofuran-1 (3H) -one compound. (n.d.).

- 3-METHYLENE-1(3H)-ISOBENZOFURANONE. (n.d.). gsrs.

- Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. (2025). PubMed.

- SAFETY D

- Handling and storage. (2024).

- 3-Hydroxyisobenzofuran-1(3H)-one. (n.d.). PubChem.

- 3-(Diphenylamino)isobenzofuran-1(3H)-one. (n.d.).

- 3-(Diphenylamino)isobenzofuran-1(3H)-one. (n.d.). PMC - NIH.

- SAFETY D

Sources

- 1. 3-Hydroxyisobenzofuran-1(3H)-one | C8H6O3 | CID 3804259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Diphenylamino)isobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. imjst.org [imjst.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Navigating the Reactivity of a Versatile Intermediate: A Technical Guide to the Stability and Dimerization of 3-Methyleneisobenzofuran-1(3H)-one in Solution

Abstract

3-Methyleneisobenzofuran-1(3H)-one, a captivating heterocyclic ketone, holds significant potential as a reactive intermediate in the synthesis of complex molecular architectures and pharmacologically active compounds. Its structural resemblance to highly reactive ortho-quinodimethanes suggests a propensity for rapid dimerization, a characteristic that can be both a synthetic advantage and a practical challenge. This in-depth technical guide provides a comprehensive exploration of the stability and dimerization of this compound in solution. We delve into the underlying principles governing its reactivity, the mechanistic intricacies of its dimerization, and the environmental factors that dictate its fleeting existence. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in-situ generation, monitoring, and characterization of this transient species and its dimerization product, empowering researchers to harness its synthetic utility effectively.

Introduction: The Dual Nature of this compound

This compound, also known as exo-methylene phthalide, is a member of the isobenzofuranone family of compounds.[1][2] These molecules are integral components in a variety of natural products and have been explored for their diverse biological activities.[2] The defining feature of this compound is the exocyclic double bond conjugated with the lactone carbonyl and the benzene ring. This extended π-system imbues the molecule with a unique electronic profile, positioning it as a potent dienophile or, more intriguingly, as a heteroatomic analogue of ortho-quinodimethane, a class of highly reactive dienes.[3]

This dual reactivity is the cornerstone of its synthetic potential. As a dienophile, it can participate in [4+2] cycloaddition reactions with a variety of dienes. Conversely, its ability to act as a diene in a Diels-Alder reaction with itself leads to its dimerization. Understanding and controlling this dimerization is paramount for any synthetic application. While some reports suggest that derivatives of this compound can be synthesized and stored without significant dimerization, this stability is not absolute and is highly dependent on the specific substitution pattern and the experimental conditions.[4] This guide will therefore focus on the solution-phase behavior where the molecule is most likely to exhibit its inherent reactivity.

The Inherent Instability: A Tale of Aromaticity and Ring Strain

The driving force behind the dimerization of this compound is the propensity of its ortho-quinodimethane-like structure to undergo reactions that restore the aromaticity of the benzene ring. This is a common theme in the chemistry of isobenzofurans, which are known to be highly reactive dienes for Diels-Alder reactions due to the significant resonance energy gained in the formation of the aromatic product.

The stability of this compound in solution is a delicate balance of several factors:

-

Solvent Polarity: The parent compound of a related system, isobenzofuran, demonstrates a marked decrease in stability in solvents of medium polarity, such as chloroform, where it rapidly dimerizes or polymerizes. In contrast, its half-life is significantly longer in low-polarity solvents like toluene. This suggests that polar solvents may stabilize the transition state of the dimerization reaction, thereby accelerating it.

-

Concentration: As dimerization is a bimolecular process, its rate is expected to be highly dependent on the concentration of the monomer. At higher concentrations, the probability of two molecules encountering each other in the correct orientation for reaction increases, leading to faster dimerization.

-

Temperature: Like most chemical reactions, the rate of dimerization is expected to increase with temperature. The additional thermal energy allows the molecules to overcome the activation energy barrier for the cycloaddition reaction more readily.

-

Presence of Dienophiles: The inherent reactivity of this compound as a diene means it can be "trapped" by other reactive dienophiles present in the solution. This is a common strategy to intercept and characterize such transient intermediates.

The Mechanism of Dimerization: A [4+2] Cycloaddition Pathway

The most probable pathway for the dimerization of this compound is a [4+2] Diels-Alder cycloaddition reaction, where one molecule acts as the diene and the other as the dienophile.[5] This reaction results in the formation of a new six-membered ring.[5]

Caption: Proposed [4+2] cycloaddition dimerization mechanism.

In this proposed mechanism, the diene component is the conjugated system encompassing the exocyclic double bond and the adjacent double bond within the benzene ring. The dienophile is the exocyclic double bond of a second molecule. The resulting dimer would possess a spirocyclic structure, with the newly formed six-membered ring attached at the 3-position of the isobenzofuranone core.

Experimental Protocols for Studying Stability and Dimerization

To investigate the stability and dimerization of this compound in solution, a combination of in situ generation and spectroscopic monitoring techniques is required.

In Situ Generation of this compound

Due to its potential instability, it is often preferable to generate this compound in situ for immediate study. A common synthetic route involves the elimination of a suitable leaving group from a precursor molecule.[1]

Protocol: In Situ Generation via Elimination

-

Precursor Synthesis: Synthesize a suitable precursor, such as 3-(bromomethyl)isobenzofuran-1(3H)-one or 3-(hydroxymethyl)isobenzofuran-1(3H)-one tosylate.

-

Solvent Selection: Choose a deuterated solvent appropriate for the intended spectroscopic analysis (e.g., CDCl₃, toluene-d₈, DMSO-d₆) and for its potential influence on stability.

-

Reaction Setup: In an NMR tube or a UV-Vis cuvette, dissolve a known concentration of the precursor in the chosen solvent.

-

Initiation of Elimination: Add a non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine) to the solution at a controlled temperature (e.g., using a temperature-controlled spectrometer probe). The base will induce the elimination of HBr or HOTs, respectively, to form the desired this compound.

-

Immediate Analysis: Immediately commence spectroscopic monitoring to observe the formation of the monomer and its subsequent dimerization.

Caption: Experimental workflow for in situ generation and analysis.

Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the progress of the dimerization reaction in real-time.[6] By acquiring spectra at regular intervals, the disappearance of the monomer's characteristic signals and the appearance of the dimer's signals can be quantified.

Protocol: NMR Monitoring of Dimerization

-

In Situ Generation: Generate this compound in an NMR tube as described in Protocol 4.1.

-

Spectroscopic Parameters: Set up a series of ¹H NMR acquisitions (e.g., every 5-10 minutes) with a known internal standard (e.g., tetramethylsilane or a solvent residual peak).

-

Data Analysis:

-

Identify the characteristic signals of the monomer. For this compound, the exocyclic methylene protons are expected to appear as distinct singlets in the olefinic region of the spectrum.

-

Identify the signals corresponding to the dimer. The dimer will have a more complex spectrum, with the disappearance of the exocyclic methylene proton signals and the appearance of new aliphatic and aromatic signals.

-

Integrate the signals of the monomer and dimer relative to the internal standard at each time point.

-

Plot the concentration of the monomer versus time.

-

-

Kinetic Analysis: From the concentration versus time data, determine the order of the reaction and calculate the rate constant (k) for the dimerization. For a second-order process, a plot of 1/[Monomer] versus time will be linear, with the slope equal to the rate constant.

Monitoring by UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another effective technique for monitoring the kinetics of the dimerization, particularly for its high sensitivity and the ability to acquire data rapidly. The extended conjugation of the monomer is expected to give rise to a distinct UV-Vis absorption spectrum compared to the less conjugated dimer.

Protocol: UV-Vis Monitoring of Dimerization

-

In Situ Generation: Generate this compound in a UV-Vis cuvette as described in Protocol 4.1. The initial concentration should be chosen to give an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectral Acquisition: Immediately after adding the base, begin acquiring UV-Vis spectra at regular time intervals (e.g., every 30-60 seconds).

-

Data Analysis:

-

Identify the λmax (wavelength of maximum absorbance) of the monomer.

-

Monitor the decrease in absorbance at the monomer's λmax over time.

-

The disappearance of the monomer can be correlated with a decrease in absorbance, as the dimer will likely have a different and less intense absorption at this wavelength.

-

-

Kinetic Analysis:

-

Use the Beer-Lambert law (A = εbc) to relate absorbance to concentration.

-

Plot the appropriate function of absorbance versus time to determine the reaction order and rate constant. For a second-order reaction, a plot of 1/A versus time will be linear.

-

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations for Monomer |

| ¹H NMR | Two singlets for the exocyclic methylene protons (due to the anisotropic effect of the carbonyl group), aromatic protons. |

| ¹³C NMR | Signals for the exocyclic methylene carbon, carbonyl carbon, and aromatic carbons. |

| UV-Vis | A strong absorption band in the UV region due to the extended π-conjugation. |

| IR | Characteristic peaks for the C=O (lactone) and C=C (exocyclic) stretching vibrations. |

Computational Chemistry: A Predictive Tool

In the absence of extensive experimental data, computational chemistry can provide valuable insights into the stability and dimerization of this compound. Density Functional Theory (DFT) calculations can be employed to:

-

Model the geometry and electronic structure of the monomer and the dimer.

-

Calculate the thermodynamics of the dimerization reaction to determine if it is energetically favorable.

-

Map the reaction pathway and calculate the activation energy for the [4+2] cycloaddition, providing a theoretical prediction of the reaction rate.

-

Simulate NMR and UV-Vis spectra to aid in the interpretation of experimental data.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic interest, yet its solution-phase behavior remains an area ripe for further investigation. While its structural features suggest high reactivity and a propensity for dimerization via a [4+2] cycloaddition, experimental evidence also points towards a surprising degree of stability under certain conditions. This technical guide provides a robust framework for researchers to systematically study the stability and dimerization of this intriguing intermediate.

By employing the detailed experimental protocols outlined herein, scientists can gain a deeper understanding of the factors that govern the reactivity of this compound. This knowledge is crucial for unlocking its full potential in the synthesis of novel compounds with applications in drug discovery and materials science. Future research should focus on obtaining precise kinetic data in a variety of solvents and at different temperatures to build a comprehensive reactivity profile for this versatile molecule.

References

- Zhang, J., Wu, J., Wang, Y., Zhao, D., & Jia, H. (2012). Synthesis of this compound and Their Derivatives. Chinese Journal of Organic Chemistry, 32(12), 2344-2349.

-

PubMed. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Wessig, P., & Müller, F. (2017). Preparation and isolation of isobenzofuran. Beilstein Journal of Organic Chemistry, 13, 2573–2579. Available at: [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. Available at: [Link]

-

ChemRxiv. (2024). Facile Generation of ortho-Quinodimethanes Toward Polycyclic Compounds. Available at: [Link]

-

ResearchGate. (2025). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. Available at: [Link]

-

Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Available at: [Link]

-

College of Saint Benedict and Saint John's University. (n.d.). Determination of Mechanism. Available at: [Link]

-

sctunisie.org. (n.d.). KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. Available at: [Link]

-

RSC Publishing. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Available at: [Link]

-

MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. Available at: [Link]

-

Zhang, J., Wu, J., Wang, Y., Zhao, D., & Jia, H. (2012). Synthesis of this compound and Their Derivatives. Chinese Journal of Organic Chemistry, 32(12), 2344-2349. Available at: [Link]

-

Beilstein Journals. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

A Theoretical Investigation into the Electronic Landscape of 3-Methyleneisobenzofuran-1(3H)-one: A Guide for Researchers

Abstract

3-Methyleneisobenzofuran-1(3H)-one, a fascinating exocyclic derivative of the biologically significant isobenzofuranone scaffold, presents a unique electronic structure that underpins its reactivity and potential as a pharmacophore. This technical guide provides a comprehensive framework for the theoretical exploration of this molecule's electronic properties. Addressed to researchers, computational chemists, and professionals in drug development, this document outlines robust computational methodologies, delves into the interpretation of key electronic parameters, and proposes experimental validation strategies. By synthesizing established theoretical principles with insights from studies on analogous systems, this guide serves as a self-validating protocol for a thorough in-silico investigation, ultimately enabling a deeper understanding of this promising molecular entity.

Introduction: The Significance of the Isobenzofuranone Core and its Exocyclic Methylene Derivative

The isobenzofuran-1(3H)-one, or phthalide, framework is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and antitumor properties.[1][2][3] The introduction of a reactive exocyclic methylene group at the 3-position, as seen in this compound, introduces a compelling alteration to the electronic structure and reactivity profile of the parent molecule. This modification not only provides a handle for further chemical transformations but also intrinsically modulates the electronic delocalization and aromaticity of the bicyclic system.

A comprehensive understanding of the electronic structure of this compound is paramount for predicting its chemical behavior, designing novel derivatives with enhanced therapeutic potential, and elucidating its mechanism of action in biological systems. Theoretical and computational chemistry offer a powerful lens through which to probe these fundamental electronic characteristics with high precision.

This guide will delineate a systematic approach to the theoretical study of this compound, commencing with the selection of appropriate computational methods and culminating in the prediction of spectroscopic properties and reactivity patterns.

Computational Methodology: A Self-Validating Approach

The cornerstone of any theoretical study is the selection of a computational methodology that balances accuracy with computational cost. For a molecule of this nature, Density Functional Theory (DFT) has been shown to provide reliable results for geometric, electronic, and spectroscopic properties of related isobenzofuranone systems.[4][5][6]

Rationale for Method Selection

-

Density Functional Theory (DFT): DFT methods, particularly those employing hybrid functionals, offer a good compromise between accuracy and computational expense. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice that has demonstrated success in describing the electronic structure of various organic molecules, including benzofuran derivatives.[4][6]

-

Basis Set Selection: The choice of basis set is crucial for obtaining accurate results. A split-valence basis set, such as 6-311++G(d,p), is recommended.[6] The inclusion of diffuse functions (++) is important for describing the electron density far from the nucleus, which is relevant for anions and excited states. Polarization functions (d,p) are essential for accurately describing bonding and non-bonding interactions.

Step-by-Step Computational Protocol

-

Geometry Optimization:

-

The initial step involves the optimization of the ground-state geometry of this compound in the gas phase using the B3LYP/6-311++G(d,p) level of theory.

-

A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Electronic Structure Analysis:

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.[7] The energies and spatial distributions of the HOMO and LUMO will be calculated to determine the molecule's electron-donating and electron-accepting capabilities.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be employed to investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

-

Aromaticity Indices: To quantify the degree of aromaticity in the benzene and furanone rings, various indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) should be calculated.

-

-

Spectroscopic Property Prediction:

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level can be used to predict the 1H and 13C NMR chemical shifts.[5] These calculated shifts can be compared with experimental data for validation.[8]

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations at the same level of theory will be performed to simulate the electronic absorption spectrum and identify the nature of the electronic transitions (e.g., π → π*).

-

The following diagram illustrates the proposed computational workflow:

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the theoretical investigation of the electronic structure of this compound. By employing state-of-the-art computational methods and validating the findings with experimental data, researchers can gain profound insights into the fundamental properties of this intriguing molecule. This knowledge is not only of academic interest but also holds significant potential for the rational design of novel isobenzofuranone-based therapeutic agents. Future studies could extend this work to explore the electronic properties of substituted derivatives, investigate its behavior in different solvent environments, and model its interactions with biological targets.

References

- Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). A Novel Synthetic Method of 3-Methyleneisobenfuran-1(3H)-one and Their Derivatives. Chinese Journal of Organic Chemistry, 35(11), 2444-2449.

-

Fun, H. K., S. M., S., & Boominathan, R. J. (2011). 3,3-Dimethyl-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1723. [Link]

-

PubChem. (n.d.). 3-Methyl-1(3H)-isobenzofuranone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

- Karmakar, R., Young, L., & G, S. (2021). 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives.

- LibreTexts. (2021). Frontier Molecular Orbital (FMO) Theory.

-

Wang, Z., et al. (2019). Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination. Chemical Communications, 55(84), 12676-12679. [Link]

- Odabaşoğlu, M., & Büyükgüngör, O. (2006). 3-Anilinoisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2943–o2944.

- El-Faham, A., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar.

-

Nguyen, T. T., et al. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances, 11(23), 13865-13876. [Link]

-

NIST. (n.d.). (E)-3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

da Silva, F. C., et al. (2010). Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids. European Journal of Medicinal Chemistry, 45(12), 5795-5801. [Link]

-

de la Torre, E., et al. (2012). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2995. [Link]

-

Alkorta, I., et al. (2005). C(Ar)-H...O Hydrogen Bonds in Substituted Isobenzofuranone Derivatives: Geometric, Topological, and NMR Characterization. The Journal of Organic Chemistry, 70(12), 4762-4770. [Link]

-

Abonia, R., et al. (2014). 3-(Diphenylamino)isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(4), o490. [Link]

-